molecular formula C23H15BrClN3 B2414993 3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-68-0

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Katalognummer B2414993
CAS-Nummer: 901030-68-0
Molekulargewicht: 448.75
InChI-Schlüssel: YDEMIZRUGVVWIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an atypical agonist of a7-nAChR that binds to the receptor in an intrasubunit cavity, and activates the channel via a mechanism that is distinct from conventional agonists .


Synthesis Analysis

The synthesis of quinoline-based heterocyclic derivatives, including this compound, involves a series of reactions. The newly synthesized derivatives have been obtained in good yields ranging from 65 to 80%. The synthesized derivatives have been characterized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple functional groups. The structure has been verified using various spectroscopic techniques, including NMR and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions have been characterized using various analytical techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The compound exhibits a range of properties due to the presence of various functional groups .

Wissenschaftliche Forschungsanwendungen

Optical Properties and Quantum Chemistry

  • Optical Properties : Some derivatives of 1H-pyrazolo[4,3-c]quinoline have been studied for their optical properties, like absorption and emission spectra in different solvents. These studies are crucial in understanding the photophysical behavior of these compounds, which is important in various fields like materials science and photonics (Khachatryan, Boszczyk, & Tomasik, 2006).

  • Quantum-Chemical Simulations : Pyrazolo[4,3-c]quinoline derivatives have also been the subject of quantum-chemical simulations. These simulations help in predicting and understanding the electronic structure and photophysical properties, which are pivotal in designing materials for optoelectronic applications (Koścień et al., 2003).

Molecular and Supramolecular Structures

  • Structural Analysis : Studies on hydrazone and pyrazolo[4,3-c]quinoline derivatives have shown a range of molecular and supramolecular structures. Such structural studies are essential in the field of crystallography and material science for the development of new materials with desired physical and chemical properties (Kumara et al., 2016).

  • X-ray Diffraction Analysis : X-ray diffraction analysis of thiazolyl-pyrazoline derivatives containing the quinoline moiety has been conducted. This type of analysis is crucial for the accurate determination of molecular structures, which is fundamental in the development of new chemical entities (Zen, Chen, & Liu, 2012).

Synthesis and Characterization

  • Synthetic Methods : Various synthetic methods have been developed for pyrazolo[4,3-c]quinoline derivatives. The development of efficient and novel synthetic routes is essential in organic chemistry for the production of these compounds for further applications in different fields (Ren, 2005).

  • Characterization of Derivatives : Characterization of these compounds includes spectral analysis like IR, NMR, and mass spectrometry. Understanding the spectral properties is crucial for the identification and confirmation of chemical structures, which has broad applications in chemical research and pharmaceutical development (Ferreira et al., 2013).

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClN3/c1-14-2-11-21-19(12-14)23-20(13-26-21)22(15-3-5-16(24)6-4-15)27-28(23)18-9-7-17(25)8-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEMIZRUGVVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.